2-Methyl-1,3-benzoxazol-6-amine

Descripción general

Descripción

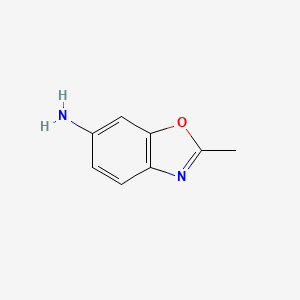

2-Methyl-1,3-benzoxazol-6-amine is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of benzoxazole, characterized by a benzene ring fused with an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-benzoxazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl cyanide or dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K2CO3) and tert-butyl hydroperoxide (TBHP) as an oxidant, exposed to blue LED light, yields the desired benzoxazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and efficiency. Metal catalysts, such as copper iodide (CuI) or iron catalysts, are commonly used to facilitate the cyclization reactions. Additionally, green chemistry approaches, including the use of ionic liquids and nanocatalysts, have been explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Synthetic Routes to 2-Methyl-1,3-benzoxazol-6-amine

The compound is synthesized via reduction of its nitro precursor, 2-methyl-6-nitrobenzoxazole , using two primary methods:

The nitro-to-amine reduction is highly selective, preserving the benzoxazole ring’s integrity .

Nucleophilic Substitution

The amine group undergoes substitution with electrophiles:

-

Reaction with Aldehydes : Forms Schiff bases under mild acidic or basic conditions .

-

Reaction with Acyl Chlorides : Produces amides. For example, reaction with chloroacetyl chloride yields N-chloroacetyl derivatives .

textExample: This compound + Chloroacetyl Chloride → N-(2-Methyl-1,3-benzoxazol-6-yl)chloroacetamide Conditions: DMF, Cs₂CO₃, −5°C → rt, 4–7 h Yield: 75–89%[9]

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

With Aldehydes : Under oxidative conditions (e.g., lead tetraacetate), forms benzoxazole-acetic acid derivatives .

Coupling Reactions

-

Buchwald–Hartwig Amination : Enables C–N bond formation for aryl-substituted derivatives .

-

Suzuki–Miyaura Coupling : Limited by the electron-withdrawing benzoxazole ring but feasible with Pd catalysts .

Smiles Rearrangement

Reacts with benzoxazole-2-thiol and chloroacetyl chloride to form thioether-linked derivatives via intermediate thioureas .

Antimicrobial Agent Development

Derivatives of this compound exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Key findings:

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| 2-Methyl-1,3-benzothiazol-6-amine | Higher electrophilicity due to sulfur atom; forms stable disulfide bonds. | Enhanced metabolic stability. |

| 6-Fluoro-1,3-benzoxazol-2-amine | Fluorine increases lipophilicity; resistant to oxidation. | Improved bioavailability in CNS-targeted drugs. |

Table 1: Substitution Reactions

| Electrophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chloroacetyl Chloride | N-Chloroacetyl derivative |

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Methyl-1,3-benzoxazol-6-amine serves as a building block in synthesizing more complex heterocyclic compounds. It has been investigated for its potential as a fluorescent probe or marker due to its structural properties. Researchers have also explored its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. Additionally, it is utilized in developing advanced materials like polymers and coatings because of its stability and reactivity.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties, demonstrating effectiveness against Gram-positive pathogens, including drug-resistant strains. Molecular docking studies suggest that the compound may target Staphylococcus aureus methionyl-tRNA synthetase, providing insights into its mechanism of action against bacterial infections.

Anticancer Potential

This compound is being explored for its anticancer properties. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines. While the exact pathways are still under investigation, initial findings indicate that it could interfere with critical cellular processes related to cancer progression.

Fluorescent Properties

Due to its structural characteristics, this compound is being investigated as a potential fluorescent probe. Its ability to emit fluorescence upon excitation makes it suitable for applications in biological imaging and diagnostics.

Case Studies and Research Findings

- Antibacterial Evaluation: Studies have synthesized derivatives of this compound and evaluated their antibacterial activities. The findings indicated that similar compounds demonstrated potent inhibition against resistant bacterial strains without significant cytotoxicity.

- Molecular Docking Studies: Research employing molecular docking approaches has identified potential targets for this compound's action against bacterial enzymes, supporting its further development as an antibacterial agent.

- Fluorescent Probes: Investigations into the fluorescent properties have shown promise for using this compound in live-cell imaging applications due to its favorable emission characteristics.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For instance, its anticancer activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzoxazole: Similar in structure but lacks the methyl group at the 2-position.

2-Methylbenzoxazole: Similar but lacks the amine group at the 6-position.

Benzoxazole: The parent compound without any substituents.

Uniqueness

2-Methyl-1,3-benzoxazol-6-amine is unique due to the presence of both the methyl group at the 2-position and the amine group at the 6-position. This combination enhances its chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-Methyl-1,3-benzoxazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a benzoxazole ring with a methyl group at position 2 and an amine group at position 6. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive bacteria | 32 µg/mL |

| Escherichia coli | Gram-negative bacteria | 64 µg/mL |

| Candida albicans | Fungal pathogen | 16 µg/mL |

The compound shows selective activity against Gram-positive bacteria, with lower effectiveness against Gram-negative strains .

Anticancer Properties

This compound has demonstrated cytotoxic effects on various cancer cell lines. Studies have shown it to be particularly effective against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

| HepG2 (Liver cancer) | 12 |

| PC3 (Prostate cancer) | 18 |

The compound's mechanism of action involves inducing apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors involved in cellular signaling pathways, leading to modulation of their activity. For instance, it may inhibit certain kinases that are crucial for cancer cell proliferation and survival.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : A study assessed the compound's activity against biofilms formed by Pseudomonas aeruginosa, finding it effective in disrupting biofilm formation and reducing virulence factors such as elastase production .

- Cytotoxicity Assessment : In vitro tests on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability, with mechanisms involving both apoptosis and necrosis being observed .

Propiedades

IUPAC Name |

2-methyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHTUFOCRUBQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343558 | |

| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-60-8 | |

| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.